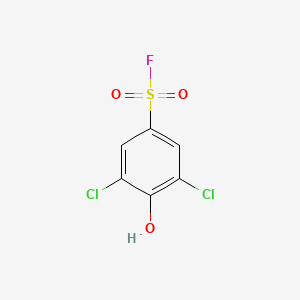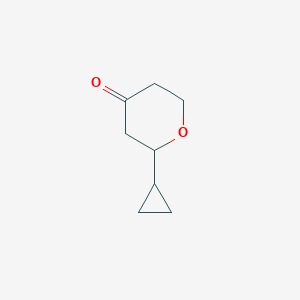
4H-Pyran-4-one, 2-cyclopropyltetrahydro-
Overview
Description
4H-Pyran-4-one, 2-cyclopropyltetrahydro- is a chemical compound that contains a total of 23 bonds. There are 11 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), and 1 ether(s) (aliphatic) .
Synthesis Analysis
The synthesis of 4H-Pyran-4-one, 2-cyclopropyltetrahydro- involves a multi-step process using various reagents and solvents, offering a cost-effective and efficient approach for industrial production . It is used in the synthesis of various compounds using an atom-economic approach. A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .Molecular Structure Analysis
The molecular structure of 4H-Pyran-4-one, 2-cyclopropyltetrahydro- includes a six-membered oxygen-containing heterocycle called pyran . It also contains 1 three-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
4H-Pyran-4-one, 2-cyclopropyltetrahydro- is used in the synthesis of various compounds using an atom-economic approach. A notable reaction is a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .Physical And Chemical Properties Analysis
Tetrahydro-4H-pyran-4-one is a colorless liquid commonly used as an intermediate in organic chemistry. It contains a six-membered oxygen-containing heterocycle called pyran, and is soluble in many organic solvents but not water . It has a boiling point of 166-166.5 °C and a density of 1.084 g/mL at 25 °C .Mechanism of Action
Target of Action
The compound’s unique structure suggests that it may interact with a variety of biological targets, potentially exerting multi-target effects
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes the specific molecular targets to which the drug binds, such as an enzyme or receptor
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . These pathways can be grouped into two major categories based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential . Future research should focus on elucidating these properties to optimize the therapeutic index of 2-cyclopropyloxan-4-one.
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds . Future research should investigate how factors such as temperature, pH, and the presence of other molecules influence the action of 2-cyclopropyloxan-4-one.
Safety and Hazards
Tetrahydro-4H-pyran-4-one is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
2-cyclopropyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-4-10-8(5-7)6-1-2-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHCKIAEBFNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 2-cyclopropyltetrahydro- | |
CAS RN |
1342823-44-2 | |
| Record name | 2-cyclopropyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)
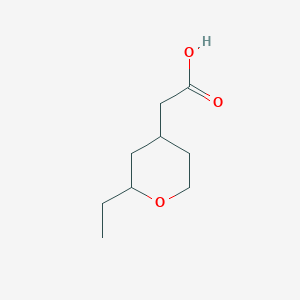

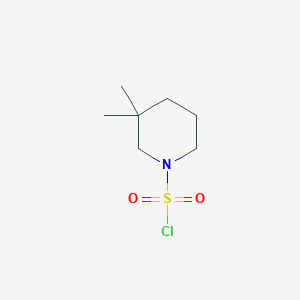


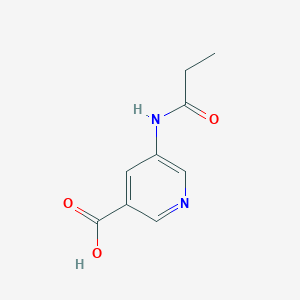

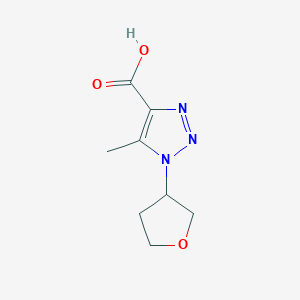
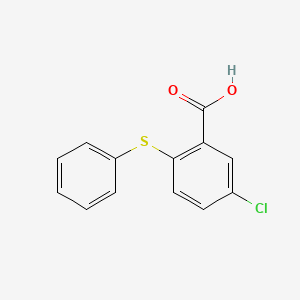
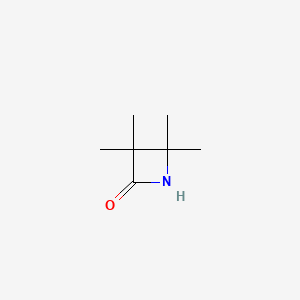
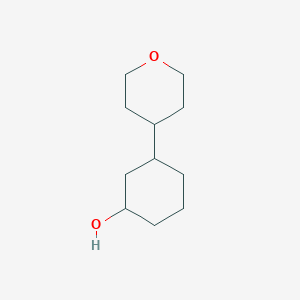
![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B3377675.png)
